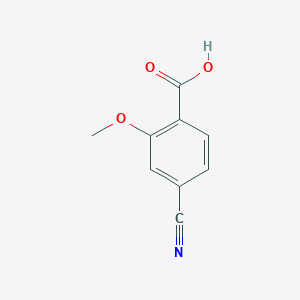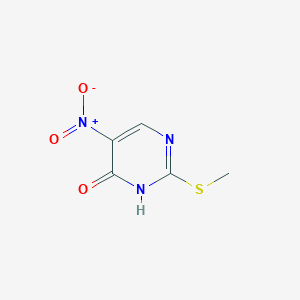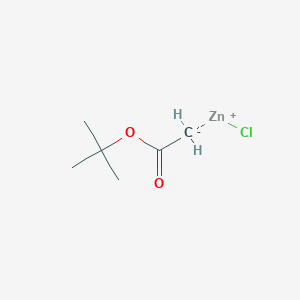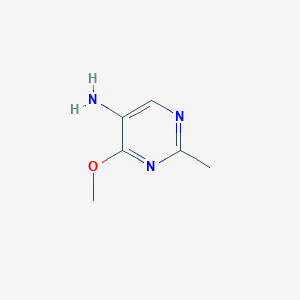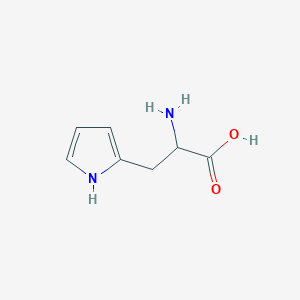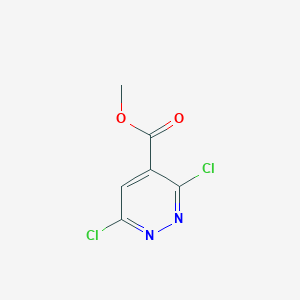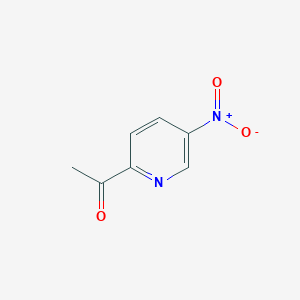![molecular formula C15H17BO3 B1591640 (4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 870717-98-9](/img/structure/B1591640.png)
(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is an organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic acids like “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling reaction, which uses these boronic acids, involves two key steps: oxidative addition and transmetalation .Molecular Structure Analysis
The molecular formula of “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is C9H13BO3 . Its average mass is 180.009 Da and its monoisotopic mass is 180.095779 Da .Chemical Reactions Analysis
“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 321.9±44.0 °C at 760 mmHg, and a flash point of 148.5±28.4 °C . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Boronic acids are increasingly utilized in diverse areas of research . They have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening , building blocks in double Suzuki coupling , sensors or fluorescent emitters .
One specific application of boronic acids is in the field of chemical biology and supramolecular chemistry . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries in the past decade . The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
Another application is in the synthesis of a multistimuli-responsive hydrogel with potent antitumor activity . Brilliant utilization of 2-FPBA, K+, aminoglycoside, and guanosine enabled the formation of guanosine quadruplexes, which could be connected to aminoglycosides, a class of potent antibiotics, via 2-FPBA as the linker .
Safety And Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which uses boronic acids like “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid”, is a key reaction in modern organic chemistry . Future research may focus on developing new boron reagents and improving the efficiency and environmental friendliness of these reactions .
properties
IUPAC Name |
[4-(4-propan-2-yloxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11(2)19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-11,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOVAIFWBASNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584412 | |
| Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
870717-98-9 | |
| Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4�-Isopropoxyphenyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



